四丁基氢硫酸盐

描述

Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .

Synthesis Analysis

Tetrabutylammonium hydrogen sulfate can be prepared from tetrabutylammonium azide by treating it with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Alternatively, it can be synthesized from tetrabutylammonium thiocyanate by treating it with relatively concentrated sulfuric acid (70%) at 75 °C .Molecular Structure Analysis

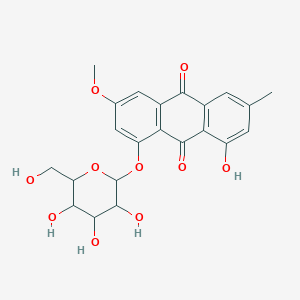

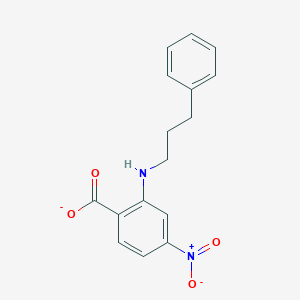

The molecular formula of Tetrabutylammonium hydrogen sulfate is C16H37NO4S . Its molecular weight is 339.534 . The IUPAC Standard InChI is InChI=1S/C16H37NO4S/c1-5-9-13-17 (14-10-6-2,15-11-7-3,16-12-8-4)21-22 (18,19)20/h5-16H2,1-4H3, (H,18,19,20) .Chemical Reactions Analysis

Tetrabutylammonium hydrogen sulfate has been used in various fields of chemistry as a phase-transfer catalyst (PTC) and ion-pairing reagent . It has been used in a variety of organic transformations .Physical And Chemical Properties Analysis

Tetrabutylammonium hydrogen sulfate is a solid and is thermally stable up to 260 °C . It has a melting point of 169-171 °C . The conductivity of Tetrabutylammonium hydrogen sulfate changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .科学研究应用

Phase-Transfer Catalyst

Tetrabutylammonium hydrogen sulfate is widely used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.

Ion-Pairing Reagent

This compound is used as an ion-pairing reagent in High Performance Liquid Chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Organic Transformations

Tetrabutylammonium hydrogen sulfate has been used in a variety of organic transformations . Some of these include the syntheses of triarylpyridines, N-monosubstituted α-keto amides, cyclic and acyclic β-disubstituted, α,β-unsaturated ketones, 3-alkylated indoles, benzopyran-annulated pyrano [2,3- c ]pyrazoles, N1-alkylated 3,4-dihydropyrimidine-2 (1 H )-ones, 2-O-deacetylated glucosyl hydroxamates, 1,2,3-triazoles, 1,8-dioxooctahydroxanthenes, β- and γ-amino ethers, morpholines and their higher homologues .

N-Alkylation Reactions

It is used as an efficient catalyst in the N-alkylation reactions of benzanilides . Alkylation is the transfer of an alkyl group from one molecule to another.

Cyclization of Beta-Amino Acids

This compound is used in the cyclization of beta-amino acids to beta-lactams . Beta-lactams are a class of antibiotics, which includes penicillin derivatives, cephalosporins, monobactams, and carbapenems.

Conversion of Nitriles to Amides

Tetrabutylammonium hydrogen sulfate is used in the conversion of nitriles to amides . This is a useful reaction in organic synthesis.

Dehydrohalogenation of Aryl 2-Haloethyl Ethers

This compound is used in the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers . Dehydrohalogenation is an elimination reaction that eliminates (removes) a hydrogen halide from a substrate.

Oxidation of Alcohols

It is used in the oxidation of alcohols . Oxidation of alcohols is an important reaction in organic chemistry, where an alcohol is converted into a carbonyl compound.

作用机制

Target of Action

Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .

Mode of Action

Tetrabutylammonium hydrogen sulfate may be employed as a catalyst for the green synthesis of glycosyl 1,4-dihydropyridines . It can also serve as an ion-pairing agent in the determination of linear alkylbenzenesulfonates (LASs) and acidic herbicides .

Biochemical Pathways

It is known to facilitate the transfer of ions or molecules from one phase to another, making it an important ingredient in a variety of industrial processes .

Result of Action

It is known to cause severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, is harmful to aquatic life with long-lasting effects, causes skin irritation, and may cause respiratory irritation .

Action Environment

Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . This suggests that its action, efficacy, and stability can be influenced by environmental factors such as temperature. It’s also worth noting that the enthalpy of Tetrabutylammonium hydrogen sulfate melting is -48.4 J/g , and its conductivity changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .

安全和危害

Tetrabutylammonium hydrogen sulfate is harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .

未来方向

属性

IUPAC Name |

hydrogen sulfate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFJWMWCIHQNCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

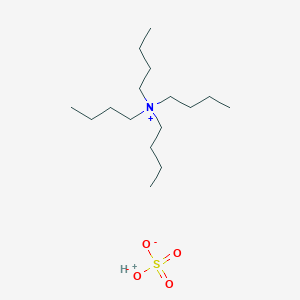

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4067690 | |

| Record name | Tetrabutylammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetrabutylammonium hydrogen sulfate | |

CAS RN |

32503-27-8 | |

| Record name | Tetrabutylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32503-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium bisulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU8DU7VEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of TBAHS?

A1: The molecular formula of TBAHS is C16H37NO4S, and its molecular weight is 339.53 g/mol.

Q2: Are there any spectroscopic data available for TBAHS?

A2: While the provided research papers don't present detailed spectroscopic data, they confirm the structure and purity of TBAHS using techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) [, ].

Q3: How does TBAHS function as a phase-transfer catalyst?

A3: TBAHS facilitates reactions between reagents located in different phases, typically between an aqueous phase and an organic phase. The lipophilic tetrabutylammonium cation pairs with anionic reactants, making them soluble in the organic phase, where the reaction can occur more readily [, ].

Q4: What are the advantages of using TBAHS as a catalyst?

A4: TBAHS offers several benefits, including:

- Enhanced reaction rates: It accelerates reactions by facilitating the interaction of reactants in different phases [, ].

- Milder reaction conditions: It often allows reactions to proceed under milder conditions, such as lower temperatures and pressures [, ].

- Increased selectivity: In some instances, TBAHS can improve reaction selectivity by favoring specific reaction pathways [].

- Simplified procedures: Its use can lead to simpler work-up procedures, as it eliminates the need for certain solvents or reagents [].

Q5: What types of reactions are catalyzed by TBAHS?

A5: TBAHS catalyzes a wide range of reactions, including:

- Synthesis of heterocycles: TBAHS is effective in the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and 1,8-dioxo-octahydroxanthenes [, ].

- Nucleophilic substitutions: It facilitates nucleophilic substitutions, such as the iodination of poly(vinyl chloride) [].

- Oxidation reactions: TBAHS can be employed in oxidation reactions, for example, the oxidation of diphenylmethane by oxygen gas [].

- Epoxidation reactions: It has also been utilized in the asymmetric epoxidation of olefins, using a D-fructose-derived ketone [].

- Synthesis of glycosyl phosphates: TBAHS has shown effectiveness in synthesizing glycosyl phosphates via phase transfer catalysis [].

Q6: How is TBAHS utilized in analytical chemistry?

A8: TBAHS finds applications in analytical techniques like high-performance liquid chromatography (HPLC), particularly in ion-pair chromatography. It acts as an ion-pairing reagent to enhance the separation of charged analytes, such as antibiotics, pesticides, and nucleotides, by modifying their retention behavior on reversed-phase columns [, , , , , , , , ].

Q7: What is the environmental impact of TBAHS?

A7: While the provided research papers do not directly address the environmental impact of TBAHS, it's crucial to consider its potential effects on aquatic life and ecosystems. Responsible handling, use, and disposal methods are essential to minimize any adverse environmental consequences.

Q8: Are there alternatives to TBAHS in its various applications?

A10: Yes, several alternatives to TBAHS exist, including other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide (TOAB), as well as crown ethers. The choice of an alternative depends on the specific application and desired properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)